4-Ethynylthiophene-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 4-Ethynylthiophene-2-carboxylic acid is C7H4O2S . Its molecular weight is 152.17 .Physical And Chemical Properties Analysis
The density of 4-Ethynylthiophene-2-carboxylic acid is predicted to be 1.40±0.1 g/cm3 . Its boiling point is predicted to be 318.5±27.0 °C . The melting point and flash point are not available .Scientific Research Applications
1. Antimicrobial Activity
- Summary of Application : Thiophene derivatives have been recognized for their promising pharmacological characteristics, including antimicrobial activity . Specifically, derivatives of ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate have shown significant antimicrobial activity .
- Methods of Application : These compounds are prepared via reaction with different nucleophiles and electrophiles . The structure of the designed compounds is derived from their spectral information .
- Results or Outcomes : The results of antimicrobial activity revealed that changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . The pyridine side chain derivatives in compounds showed excellent antimicrobial activity .
2. Biological Activities
- Summary of Application : 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives have been synthesized and evaluated for their biological activities .
- Methods of Application : Aryl/heteroaryl esters were converted to substituted thiophene esters via a Vilsmeier-Haack reaction, which were then hydrolyzed to 4,5-diaryl/heteroaryl thiophene-2-carboxylic acid derivatives .
- Results or Outcomes : The synthesized compounds were evaluated for their antibacterial activity against two Gram-positive and two Gram-negative bacteria, as well as their anticancer activity against PC-3 cell line (human prostate cancer cell lines) .
3. Corrosion Inhibitors
- Summary of Application : Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
4. Organic Semiconductors
- Summary of Application : Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .
- Methods of Application : These molecules are used in the fabrication of devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
5. Organic Synthesis
- Summary of Application : Thiophene derivatives, including 4-Ethynylthiophene-2-carboxylic acid, can be used in organic synthesis .
- Methods of Application : These compounds can be used as building blocks in the synthesis of larger, more complex organic molecules .
- Results or Outcomes : The specific outcomes can vary widely depending on the specific synthesis pathway and the target molecule .
6. Optoelectronics
- Summary of Application : 4-Ethynylthiophene-2-carboxylic acid holds promise in fields like materials science and optoelectronics.
- Methods of Application : This compound can be used in the fabrication of devices such as organic light-emitting diodes (OLEDs) and solar cells.
- Results or Outcomes : The performance of these devices can be evaluated based on parameters such as luminous efficiency and power conversion efficiency.
properties
IUPAC Name |
4-ethynylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2S/c1-2-5-3-6(7(8)9)10-4-5/h1,3-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUZKPVSZDTHMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylthiophene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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